molecular formula C10H8O3S B13075501 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid

Cat. No.: B13075501
M. Wt: 208.24 g/mol
InChI Key: ODGOVIHXUNTKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid is a heterocyclic compound that features both a thiophene and a furan ring. These types of compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . The presence of both sulfur and oxygen heteroatoms in the rings contributes to the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid typically involves the formation of the thiophene and furan rings followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the carbon-carbon bonds between the rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogen atoms into the thiophene ring .

Scientific Research Applications

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Thienyl)furan-2-carboxylic acid
  • 5-(3-Methylthiophen-2-yl)furan-2-carboxylic acid
  • 5-(5-Bromothiophen-3-yl)furan-2-carboxylic acid

Uniqueness

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its reactivity and biological activity. This structural feature can lead to differences in how the compound interacts with molecular targets compared to its analogs .

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(5-methylthiophen-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C10H8O3S/c1-6-4-7(5-14-6)8-2-3-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

ODGOVIHXUNTKCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.